molecular formula C12H12ClN3O B1474725 5-(3-Chlorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole CAS No. 1781384-93-7

5-(3-Chlorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole

Cat. No. B1474725
CAS RN: 1781384-93-7
M. Wt: 249.69 g/mol
InChI Key: UUYCABFEBRBSRN-UHFFFAOYSA-N
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Description

“5-(3-Chlorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole” is a chemical compound with the molecular formula C12H12ClN3O . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .

Scientific Research Applications

Synthesis and Biological Activity Prediction

The novel synthesis of bicyclic systems incorporating the 1,2,4-oxadiazole ring, including structures similar to 5-(3-Chlorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole, has been explored. These compounds have been predicted for biological activities, indicating their potential in pharmaceutical applications (Kharchenko, Detistov, & Orlov, 2008).

Anticancer Potential

Research has identified derivatives of 1,2,4-oxadiazole as novel apoptosis inducers with potential as anticancer agents. These compounds have shown activity against breast and colorectal cancer cell lines. Such findings highlight the therapeutic potential of 1,2,4-oxadiazole derivatives in cancer treatment (Zhang et al., 2005).

Antimicrobial Activity

Derivatives of 1,2,4-oxadiazole, including those with a pyrrolidine ring, have been synthesized and found to exhibit strong antimicrobial activity. This suggests their utility in developing new antimicrobial agents (Krolenko, Vlasov, & Zhuravel, 2016).

properties

IUPAC Name

5-(3-chlorophenyl)-3-pyrrolidin-3-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O/c13-10-3-1-2-8(6-10)12-15-11(16-17-12)9-4-5-14-7-9/h1-3,6,9,14H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUYCABFEBRBSRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=NOC(=N2)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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